![molecular formula C13H16O2 B11957676 2-Phenyl-1,4-dioxaspiro[4.4]nonane CAS No. 55668-46-7](/img/structure/B11957676.png)
2-Phenyl-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,4-dioxaspiro[4.4]nonane is a synthetic organic compound known for its unique spiroketal structure. This compound is characterized by a spiro linkage between a phenyl group and a dioxaspiro nonane ring system. It has garnered interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,4-dioxaspiro[4.4]nonane typically involves the reaction of phenyl-substituted ketones with ethylene glycol under acidic conditions to form the spiroketal structure. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or sulfuric acid. The process involves the formation of a hemiketal intermediate, which subsequently undergoes cyclization to yield the spiroketal product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1,4-dioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the spiroketal to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spiroketal oxygen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of phenyl-substituted alcohols.
Substitution: Formation of various substituted spiroketal derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1,4-dioxaspiro[4
Chemistry: Used as a building block in the synthesis of more complex molecules, including natural product analogs and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Studied for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,4-dioxaspiro[4.4]nonane is primarily related to its ability to interact with biological molecules through its spiroketal structure. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s phenyl group and spiroketal ring system allow it to fit into specific binding sites, influencing molecular targets and pathways involved in biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spiroketal compound with similar structural features but lacking the phenyl group.
2-Ethyl-1,6-dioxaspiro[4.4]nonane: Known for its use as a pheromone in certain insect species.
1,4-Dioxaspiro[4.4]nonane: A simpler spiroketal structure without the phenyl substitution.
Uniqueness
2-Phenyl-1,4-dioxaspiro[4.4]nonane stands out due to the presence of the phenyl group, which imparts unique chemical and biological properties. This substitution enhances its potential for interactions with biological targets and expands its utility in synthetic chemistry.
Propiedades
Número CAS |
55668-46-7 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
3-phenyl-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H16O2/c1-2-6-11(7-3-1)12-10-14-13(15-12)8-4-5-9-13/h1-3,6-7,12H,4-5,8-10H2 |
Clave InChI |
WFYWECISNAABSO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)OCC(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanone, 1-(4-bromophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B11957606.png)



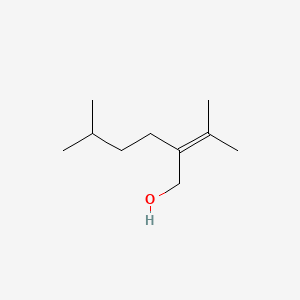
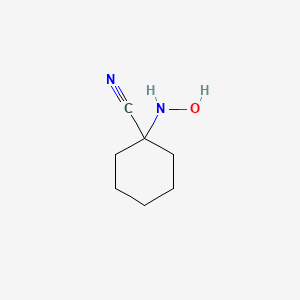

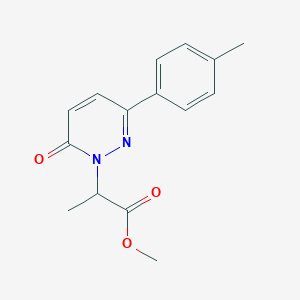
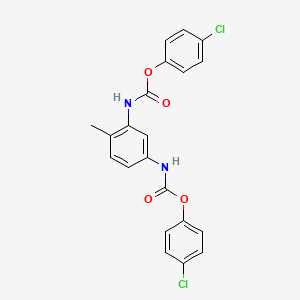
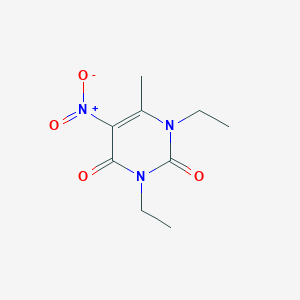
![5-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11957663.png)
![1-Methyl-4-[[4-[2-[4-[(4-methylphenyl)methyl]phenyl]ethyl]phenyl]methyl]benzene](/img/structure/B11957666.png)


